molecular formula C6H14O2 B1360264 1,1-Dimethoxybutane CAS No. 4461-87-4

1,1-Dimethoxybutane

Cat. No.: B1360264
CAS No.: 4461-87-4
M. Wt: 118.17 g/mol
InChI Key: DZKUKLGGGNLHNY-UHFFFAOYSA-N
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Description

1,1-Dimethoxybutane is an organic compound with the molecular formula C6H14O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is also known by its IUPAC name, butane, 1,1-dimethoxy .

Chemical Reactions Analysis

1,1-Dimethoxybutane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Dimethoxybutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-dimethoxybutane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The methoxy groups can donate electron density, making the compound reactive towards electrophiles. Conversely, the butane backbone can stabilize carbocations, making it reactive towards nucleophiles. These properties allow this compound to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

1,1-Dimethoxybutane can be compared to other similar compounds such as:

    1,1-Dimethoxyethane: Similar structure but with a shorter carbon chain.

    1,1-Dimethoxypropane: Similar structure but with a three-carbon chain.

    1,1-Dimethoxyhexane: Similar structure but with a longer carbon chain.

The uniqueness of this compound lies in its specific reactivity and physical properties, which make it suitable for particular applications that other similar compounds may not be able to fulfill .

Properties

IUPAC Name

1,1-dimethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-4-5-6(7-2)8-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKUKLGGGNLHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196251
Record name Butane, 1,1-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4461-87-4
Record name Butane, 1,1-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1,1-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4461-87-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-hydroxy-3-methyl-1,1-dimethoxybutane in organic synthesis?

A1: 3-Hydroxy-3-methyl-1,1-dimethoxybutane acts as a valuable reagent for dimethylchromenylation, facilitating the synthesis of compounds featuring the 2,2-dimethylchromene moiety. This structural motif is frequently encountered in natural products, highlighting the reagent's utility in natural product synthesis. [, ]

Q2: How is 3-hydroxy-3-methyl-1,1-dimethoxybutane synthesized?

A2: The synthesis of 3-hydroxy-3-methyl-1,1-dimethoxybutane involves a two-step process. Initially, acetone and methyl formate undergo a Claisen condensation reaction. Subsequently, the product of this condensation reacts with methyl magnesium bromide (a Grignard reagent) to yield the desired 3-hydroxy-3-methyl-1,1-dimethoxybutane. This synthetic route achieves an overall yield of 44.8%. []

Q3: Can you provide specific examples of compounds synthesized using 3-hydroxy-3-methyl-1,1-dimethoxybutane?

A3: Yes, this reagent has been successfully employed in the synthesis of various dimethylchromenes, including naturally occurring compounds like lonchocarpin, jacareubin, and evodionol methyl ether. These syntheses demonstrate the practical application of 3-hydroxy-3-methyl-1,1-dimethoxybutane in constructing complex structures found in nature. []

Q4: Beyond dimethylchromenylation, has 1,1-dimethoxybutane been used in other synthetic applications?

A4: Research indicates that a derivative of this compound, 4-chloro-1,1-dimethoxybutane, played a key role in the enantiospecific total synthesis of (+)-crispine A and its enantiomer (-)-crispine A. This synthesis utilized a Pictet-Spengler bis-cyclization reaction, highlighting the versatility of this compound derivatives in constructing diverse molecular frameworks. []

Q5: Are there alternative reagents for dimethylchromenylation, and how does 3-hydroxy-3-methyl-1,1-dimethoxybutane compare?

A5: While citral traditionally serves as a dimethylchromenylation reagent, 3-hydroxy-3-methyl-1,1-dimethoxybutane offers a stable and readily accessible alternative. Notably, both citral acetal and 3-methyl-1,1-dimethoxybut-2-ene can be used interchangeably with their corresponding aldehydes in this reaction. This flexibility expands the options available to chemists for synthesizing dimethylchromenes. []

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